2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride
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Overview
Description
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced by reacting the oxadiazole derivative with azetidine-3-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the oxadiazole ring can yield dihydro-oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro-oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Azetidin-3-yloxy)methyl]-1,3,4-oxadiazole
- 2-[(Azetidin-3-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(Azetidin-3-yloxy)methyl]-5-ethyl-1,3,4-oxadiazole
Uniqueness
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride is unique due to the presence of the methyl group at the 5-position of the oxadiazole ring, which can influence its reactivity and biological activity. The combination of the azetidine ring and oxadiazole moiety also provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(azetidin-3-yloxymethyl)-5-methyl-1,3,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-10-7(12-5)4-11-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUCPDIEOYFNBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC2CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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